molecular formula C7H9NO2 B151836 (5-Methoxypyridin-2-yl)methanol CAS No. 127978-70-5

(5-Methoxypyridin-2-yl)methanol

Cat. No. B151836
M. Wt: 139.15 g/mol
InChI Key: YSGIZFIQWAPBLG-UHFFFAOYSA-N
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Description

Synthesis and Characterization

The synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was explored through the reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. Optimal conditions for the synthesis were identified, with the highest yield achieved at a 1:1 molar ratio, a temperature of 75°C, and a reaction time of 6 hours. The resulting compound was thoroughly characterized using various analytical techniques, including elemental analysis, UV-Vis spectroscopy, IR spectroscopy, 1H NMR, and X-ray single crystal diffraction .

Molecular Structure Analysis

The molecular structure of the synthesized compound was determined through X-ray single crystal diffraction. It was found to crystallize in the monoclinic system, space group P21/c. The crystallographic parameters include cell dimensions of a = 1.1886(3) nm, b = 0.65948(16) nm, c = 1.6897(4) nm, and β = 108.505(3)°, with a volume of 1.2560(5) nm³. The density was calculated to be 1.281 g·cm⁻³, and the crystal structure exhibited a stable configuration supported by π-π packing and intramolecular hydrogen bonds, specifically O2-H2…N1 and C8-H8A…N2. Additionally, the compound displayed blue fluorescence .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving the synthesized compound, the presence of intramolecular hydrogen bonds suggests potential reactivity and interactions with other molecules. The stable crystal structure and π-π interactions may influence the compound's behavior in further chemical transformations .

Physical and Chemical Properties Analysis

The compound's physical properties, such as its crystalline form, density, and fluorescence, are indicative of its chemical stability and potential applications. The intramolecular hydrogen bonds contribute to the stability of the molecule, which could be relevant in the context of its physical properties and reactivity in chemical reactions .

Synthesis and Crystal Structure of a Related Compound

Another related compound, (4R, 5R)(5-hydroxymethyl-2, 2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, was synthesized and crystallized in the monoclinic system, space group P2. The crystal structure was determined, revealing the R configuration of C(2) and C(3), with two OH groups on the same side of the dioxolane ring. The structure consists of a dioxolane ring and two aromatic rings, with intramolecular hydrogen bonds O(1)-H(1)…O(3) and O(4)-H(4)…O(2). An intermolecular hydrogen bond network is formed along the b-axis, contributing to the stability of the crystal structure .

Scientific Research Applications

Aromatization and Methylation Studies

  • Aromatization of Methanol and Methylation of Benzene: Studies have revealed that Mo2C/ZSM-5 catalysts facilitate the aromatization of methanol and methylation of benzene. This research demonstrates the conversion of methanol into adsorbed dimethyl ether and the formation of aromatic compounds like benzene, toluene, xylene, and C9+ aromatics (Barthos et al., 2007).

Surface Studies with Methanol

  • Probing Surface Sites of Ceria Nanocrystals: Ceria nanocrystals' surface sites have been investigated using methanol adsorption and desorption. This study highlights the formation of different methoxy species on various ceria surfaces and their dehydrogenation pathways (Wu et al., 2012).

Synthesis and Structural Characterization

  • Synthesis of N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine: A study focused on the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine highlights the different sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Charge Transfer Complexation Studies

  • Charge Transfer Interaction with Chloranilic Acid: Research on the interaction between 5-amino-2-methoxypyridine and chloranilic acid in various solvents provides insights into the formation and stability of charge transfer complexes (Alghanmi & Habeeb, 2015).

Biobased HMF Derivatives

  • Production of Biobased HMF Derivatives: A study on the conversion of 5-(hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol under mild conditions, highlights an efficient route for producing furan-based renewable building blocks (Cukalovic & Stevens, 2010).

Ligand Exchange Reactions

  • Ligand Exchange Reactions in Tungsten Carbonyl Complexes: Research into ligand substitution reactions in [Et4N]3[W2(CO)6(OMe)3] complexes highlights the methoxide exchange process with various alcohols, contributing to our understanding of reactive binuclear tungsten(0) carbonyl centers (Klausmeyer et al., 2003).

Methanol Adsorption and Reaction

  • Methanol Adsorption and Reaction in Microporous Materials: Studies on the structure of surface-bonded methanol structures in zeolite H-ZSM-5 and zeotype H-SAPO-34 using solid-state NMR provide insights into the nature of these complexes and the formation of various surface methoxy groups (Salehirad & Anderson, 1998).

Safety And Hazards

“(5-Methoxypyridin-2-yl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . When handling this compound, it is recommended to wear suitable personal protective equipment, including a mask/respirator, gloves/gauntlets, protective clothing, and eye protection .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

(5-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGIZFIQWAPBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480749
Record name (5-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxypyridin-2-yl)methanol

CAS RN

127978-70-5
Record name (5-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic acid 5-methoxy-pyridin-2-ylmethyl ester (10.5 g, 58 mmol) was dissolved in HCl (25%, 30 ml) and the resultant reaction mixture was stirred at ca. 105° C. for 80 min under an argon atmosphere. Solid NaHCO3 was added in portions followed by aqueous K2CO3 solution to achieve an alkaline pH 10. This resultant mixture was extracted with ethyl acetate (4×) and the combined organic extracts were washed with water, brine, dried (MgSO4) filtered and then concentrated under reduced pressure. The crude oil was purified over silica gel (ethyl acetate/n-heptane 1:1 to 2:1): yellow solid 4.8 g (56%);
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10.5 g
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Synthesis routes and methods II

Procedure details

Trifluoroacetic anhydride (28.2 mL, 203 mmol) was added dropwise to an ice cooled solution of the product from preparation 20 (˜135 mmol) in dichloromethane (500 mL), the mixture was allowed to warm to room temperature and stirred overnight. Tic analysis indicated still largely starting material so a further portion of trifluoroacetic anhydride (15 mL, 108 mmol) was added dropwise and the mixture was allowed to stir for a further 27 hours. The reaction was quenched by the cautious addition of methanol (250 mL) and left to stir for 30 minutes before being concentrated in vacuo. 2.5 M sodium hydroxide (100 mL) was then added cautiously and the mixture was extracted with dichloromethane (4×100 mL). The combined organic extracts were dried (MgSO4) and evaporated to give the desired product (12 g, 64%) contaminated with recovered starting material (˜15 mol %). 1H NMR (CDCl3, 400 MHz) δ 3.80 (3H, s), 4.40 (1H, br), 4.66 (2H, s), 7.16 (1H, dd), 7.20 (1H, d), 8.17 (1H, d).
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28.2 mL
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20
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135 mmol
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500 mL
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Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JI Andrés, M De Angelis, J Alcázar… - Journal of medicinal …, 2011 - ACS Publications
We have recently reported the phosphodiesterase 10A (PDE10A) inhibitor 2-[4-[1-(2-[ 18 F]fluoroethyl)-4-pyridin-4-yl-1H-pyrazol-3-yl]-phenoxymethyl]-quinoline ([ 18 F]1a) as a …
Number of citations: 50 pubs.acs.org
L Liu, ME Prime, MR Lee, V Khetarpal… - Journal of medicinal …, 2020 - ACS Publications
Mutant huntingtin (mHTT) protein carrying the elongated N-terminal polyglutamine (polyQ) tract misfolds and forms protein aggregates characteristic of Huntington’s disease (HD) …
Number of citations: 29 pubs.acs.org
L Liu, PD Johnson, ME Prime, V Khetarpal… - Journal of Medicinal …, 2022 - ACS Publications
Therapeutic interventions are being developed for Huntington’s disease (HD), a hallmark of which is mutant huntingtin protein (mHTT) aggregates. Following the advancement to …
Number of citations: 7 pubs.acs.org

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